5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is a chemical compound with a complex structure that includes a chloro group, a diethylamino group, and a propoxy group attached to an anisidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-4-hydroxyanisole with 3-(diethylamino)propyl chloride in the presence of a base to form the intermediate 5-chloro-4-(3-(diethylamino)propoxy)-m-anisidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the chloro and propoxy groups may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(3-(diethylamino)propoxy)-5-ethoxyaniline hydrochloride
- 4-Chloro-3-(diethylamino)propoxy)-m-anisidine hydrochloride
Uniqueness
5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
98656-57-6 |
---|---|
Molekularformel |
C14H24Cl2N2O2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
[3-chloro-4-[3-(diethylamino)propoxy]-5-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-6-8-19-14-12(15)9-11(16)10-13(14)18-3;/h9-10H,4-8,16H2,1-3H3;1H |
InChI-Schlüssel |
YAKYJYNTWFZMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)[NH3+])OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.